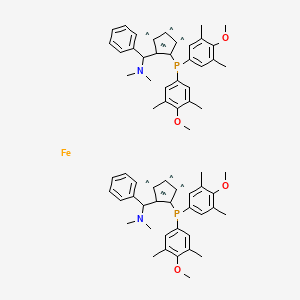

CID 129317686

描述

CID 129317686 is a chemical compound with the molecular formula C64H74FeN2O4P2 . It is a chiral ferrocenyl-based diphosphine ligand belonging to the Mandyphos family.

Synthesis Analysis

It may be used as a chiral ligand in the rhodium complex-catalyzed hydrogenation reaction, a key step during the synthesis of argatroban .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry . Mass spectrometry allows for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .

Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using machine learning architectures based on the deep learning paradigm . These architectures can accurately predict a wide range of chemical reactions .

科学研究应用

儿童和青少年发展研究中的方法论挑战

儿童和青少年发展研究在将研究目标与适当的研究设计相匹配方面面临挑战。一项研究评估了来自个体发展联盟(CID)的 100 篇出版物,发现研究目标和设计之间存在不匹配。建议使用无监督和监督机器学习、有向无环图、孟德尔随机化和目标试验等替代技术来弥合理念差距 (Hamaker、Mulder 和 van IJzendoorn,2020).

提高科学软件中的编程效率

科学研究应用程序的开发具有挑战性,通常需要大量的精力和专业知识。关于科学软件框架的讨论强调了对现代工具的需求,这些工具允许从现有的组件库中快速组装应用程序。这种方法与从头开始编写科学软件的传统方法形成对比,后者通常效率较低 (Appelbe、Moresi、Quenette 和 Simter,2007).

生物学研究中的化学诱导二聚化 (CID)

CID 在生物学研究中被广泛用于以高精度和时空分辨率控制蛋白质功能。它主要用于剖析信号转导,并且越来越多地用于研究膜和蛋白质运输。该技术为理解各种生物过程提供了宝贵的工具 (Voss、Klewer 和 Wu,2015).

计算无限数据 (CID)

CID 项目涉及大约 20 个国际机构,专注于计算无限对象(例如概念化为无限数字序列的实数)的理论和应用方面。该项目旨在为工程应用生成高效且经过验证的软件,为使用无限数据进行计算提供了新的视角 (Spreen,2017).

科学研究中的数据共享实践

数据共享对于验证结果和从先前结果扩展研究至关重要。然而,数据共享和保存过程中存在障碍,这些障碍深深植根于研究过程和研究人员本身的实践和文化中。解决这些障碍是改善科学界数据共享和管理的关键 (Tenopir 等人,2011).

动态计算机代码的高斯过程模拟

表示时间演化系统的动态计算机代码由于其运行时间长而对不确定性和敏感性分析提出了挑战。高斯过程模拟为这些代码提供了一个有效的统计模型,如在降雨-径流模拟器中所证明的那样,提供了一种研究和预测复杂系统行为的新方法 (Conti、Gosling、Oakley 和 O'Hagan,2009).

作用机制

Mode of Action

. Generally, the mode of action refers to how a compound interacts with its target and the resulting changes that occur. This can involve binding to a specific site on the target, inhibiting its function, or enhancing its activity.

Biochemical Pathways

. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In these pathways, the transformation of a molecule through several stages leads to a certain product, and enzymes, which are proteins, catalyze these reactions.

Pharmacokinetics

. Understanding the pharmacokinetics of a compound is crucial as it influences the dosage, route of administration, duration of action, and possible interactions with other substances.

Result of Action

. These effects could include changes in cellular processes, alterations in gene expression, or the triggering of specific signaling pathways.

Action Environment

. Environmental factors can significantly impact the effectiveness of a compound. These factors can include pH levels, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

属性

InChI |

InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJIDMKBSDYNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H74FeN2O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

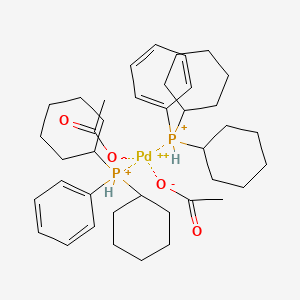

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

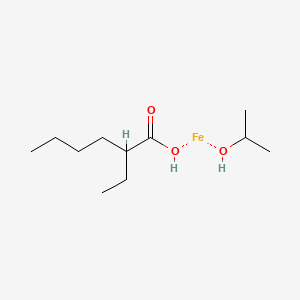

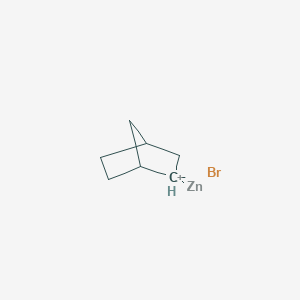

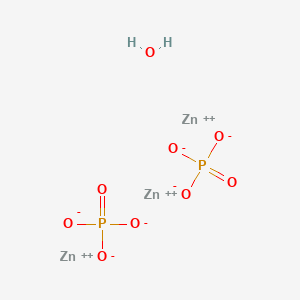

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)

![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)

![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)